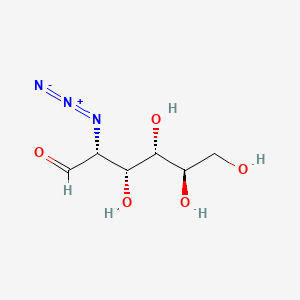
(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal is a chemical compound with a unique structure characterized by the presence of an azido group and multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal typically involves the azidation of a suitable precursor. One common method is the reaction of a protected sugar derivative with sodium azide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a temperature range of 0-25°C. The protecting groups are then removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale azidation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Sodium azide (NaN3) in DMF or other polar aprotic solvents is typically used.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal involves its interaction with biological molecules through its azido and hydroxyl groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity to molecular targets.
類似化合物との比較
Similar Compounds
- (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexane
- (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanoic acid
- (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanol
Uniqueness
(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal is unique due to its specific configuration and the presence of both azido and multiple hydroxyl groups
特性
IUPAC Name |
3-azido-6-(hydroxymethyl)oxane-2,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-3-5(12)4(11)2(1-10)14-6(3)13/h2-6,10-13H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URARQBMUQIRZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N=[N+]=[N-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














